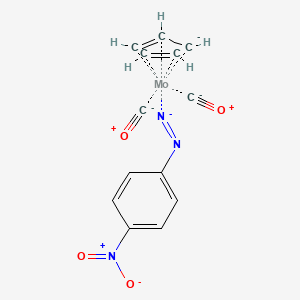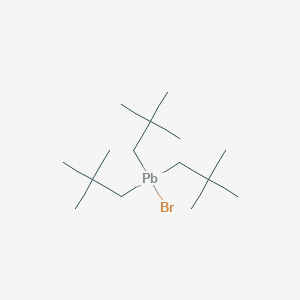
Methyl 2-(methoxycarbonylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(methoxycarbonylamino)benzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its ester functional group and its methoxycarbonylamino substituent on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(methoxycarbonylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(methoxycarbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(methoxycarbonylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 2-(methoxycarbonylamino)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: An ester of benzoic acid, commonly used as a flavoring agent and in perfumes.
Methyl 2-formylbenzoate: Known for its applications in organic synthesis and pharmaceutical research.
Methyl 2-benzoylbenzoate: Used in the synthesis of various organic compounds and materials.
Uniqueness
Methyl 2-(methoxycarbonylamino)benzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxycarbonylamino substituent differentiates it from other benzoate derivatives, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
7143-42-2 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
methyl 2-(methoxycarbonylamino)benzoate |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)7-5-3-4-6-8(7)11-10(13)15-2/h3-6H,1-2H3,(H,11,13) |
InChI-Schlüssel |
RTDMTAYLVSRWIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
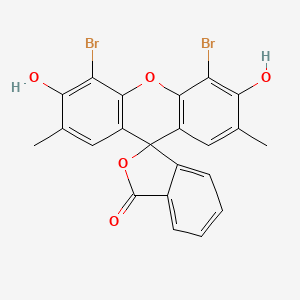
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)

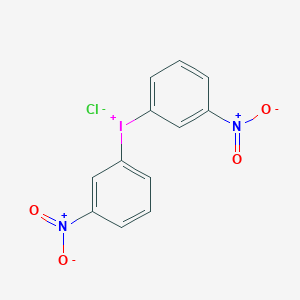


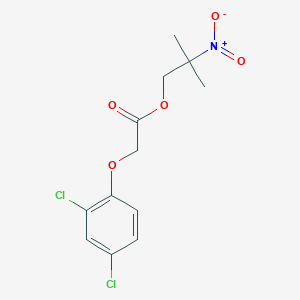

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)

